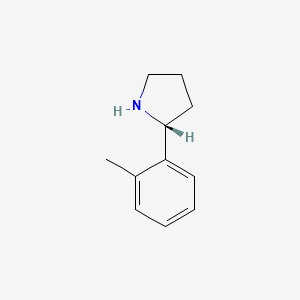
(2R)-2-(2-メチルフェニル)ピロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 2-methylphenyl group at the 2-position
科学的研究の応用
(2R)-2-(2-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylphenyl)pyrrolidine typically involves the reaction of 2-methylbenzylamine with a suitable pyrrolidine precursor under specific conditions. One common method is the reductive amination of 2-methylbenzylamine with pyrrolidine-2-carboxaldehyde using a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of (2R)-2-(2-methylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(2R)-2-(2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of (2R)-2-(2-methylphenyl)pyrrolidine.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds, such as nitro or bromo derivatives.
作用機序
The mechanism of action of (2R)-2-(2-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing its efficacy and selectivity.
類似化合物との比較
Similar Compounds
(2S)-2-(2-methylphenyl)pyrrolidine: The enantiomer of (2R)-2-(2-methylphenyl)pyrrolidine, with different stereochemistry.
2-(2-methylphenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-phenylpyrrolidine: A similar compound without the methyl group on the aromatic ring.
Uniqueness
(2R)-2-(2-methylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. The presence of the 2-methyl group on the aromatic ring also influences its reactivity and interactions with other molecules.
特性
IUPAC Name |
(2R)-2-(2-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCTIINURQYGA-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)
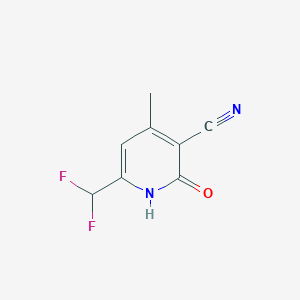

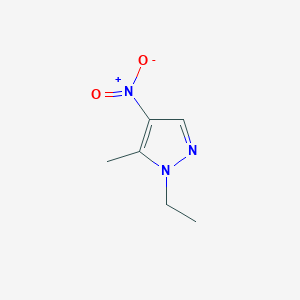
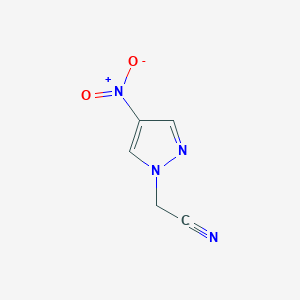
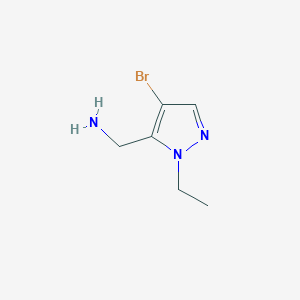
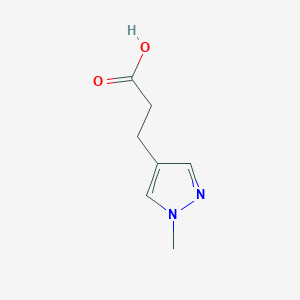
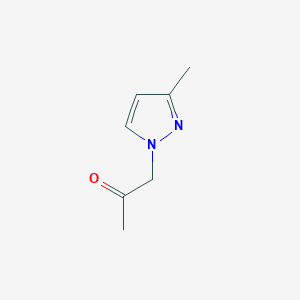

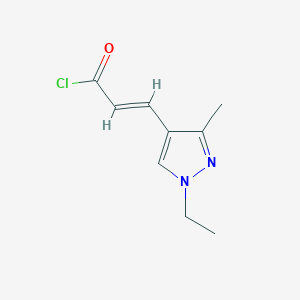
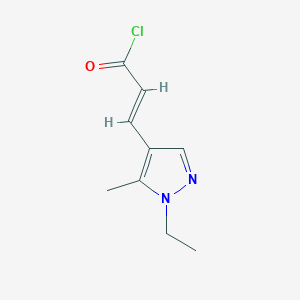
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)
